1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one
Description
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one is a substituted phenylpropanone derivative characterized by a chloromethyl (-CH2Cl) group at the 3-position and a methylthio (-SCH3) group at the 2-position of the benzene ring, with a propan-2-one (acetone) moiety attached.
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)6-9-4-3-5-10(7-12)11(9)14-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
PWRASXWFFZENPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)CCl)SC |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Directing Effects
The methylthio (-SMe) group at the 2-position of the benzene ring serves as a strong electron-donating substituent, activating the ring for electrophilic attack. This group directs incoming electrophiles to the para (4-) and ortho (6-) positions relative to itself. To achieve the desired substitution pattern (ketone at position 1, methylthio at 2, and chloromethyl at 3), a carefully designed precursor is required. For example, starting with 2-(methylthio)toluene (where a methyl group occupies position 3), Friedel-Crafts acylation introduces the acetyl group at position 1, yielding 1-(3-methyl-2-(methylthio)phenyl)propan-2-one.
Reaction Conditions
Limitations and Workarounds
Friedel-Crafts acylation is ineffective for rings bearing strongly deactivating groups. However, the methylthio group’s activating nature ensures successful acylation. Post-reaction, the AlCl₃ catalyst is quenched with ice-cold water, and the product is extracted using solvents like ethyl acetate.
Chlorination Methods for Installing the Chloromethyl Group
The chloromethyl (-CH₂Cl) group at position 3 is introduced via chlorination of a methyl (-CH₃) precursor. Two primary methods dominate: radical chlorination and reagent-mediated chlorination .
Radical Chlorination
Radical-initiated chlorination uses molecular chlorine (Cl₂) under UV light to convert methyl groups to chloromethyl. This method, while cost-effective, suffers from poor regioselectivity and over-chlorination risks.
Typical Conditions
- Chlorinating Agent : Cl₂ gas
- Initiator : UV light or azobisisobutyronitrile (AIBN)
- Solvent : Carbon tetrachloride (CCl₄)
- Temperature : 60–80°C
- Yield : 40–50% (with 20–30% dichloromethyl byproducts)
Reagent-Mediated Chlorination
Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) offer superior control. These reagents convert hydroxymethyl (-CH₂OH) or methyl groups to chloromethyl under mild conditions.
Protocol Using SOCl₂
- Substrate : 1-(3-(hydroxymethyl)-2-(methylthio)phenyl)propan-2-one
- Reagent : SOCl₂ (2.5 equivalents)
- Solvent : Dichloromethane (DCM)
- Temperature : 0–5°C (to prevent side reactions)
- Reaction Time : 4–6 hours
- Yield : 85–90%
Advantages :
- High regioselectivity.
- Minimal byproduct formation.
- Compatible with acid-sensitive functional groups.
Alternative Synthetic Routes
Blanc Chloromethylation
Blanc chloromethylation introduces chloromethyl groups directly onto aromatic rings using formaldehyde (HCHO) and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂). This method is ideal for activated rings but requires precise temperature control.
Conditions
- Reactants : HCHO (1.2 eq), HCl (3 eq), ZnCl₂ (0.1 eq)
- Solvent : Glacial acetic acid
- Temperature : 30–40°C
- Yield : 50–60%
Grignard Reaction Followed by Oxidation
A two-step approach involves:
- Grignard Addition : Phenylmagnesium bromide reacts with 3-chloropropanoyl chloride to form a secondary alcohol.
- Oxidation : The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC).
Key Data
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | PhMgBr | THF | 0°C | 75% |
| 2 | PCC | DCM | 25°C | 80% |
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors and catalytic systems are employed to enhance yields and reduce waste.
Continuous Flow Chlorination
A tubular reactor system facilitates controlled chlorination:
Solvent Recycling
Industrial processes recover solvents like DCM via distillation, reducing environmental impact and costs.
Reaction Mechanisms and Optimization
Friedel-Crafts Acylation Mechanism
Chlorination Mechanism with SOCl₂
- Nucleophilic Attack : The hydroxymethyl oxygen attacks SOCl₂, forming a chlorosulfite intermediate.
- Cl⁻ Departure : Chloride displaces the leaving group, yielding -CH₂Cl.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic attack. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the aromatic ring and the nature of the ketone group significantly alter the properties of phenylpropanone derivatives. Below is a comparative analysis:
Key Observations :
- Chloromethyl vs. Trifluoromethyl : The -CF3 group in 1-(3-(trifluoromethyl)phenyl)propan-2-one increases electron-withdrawing effects, enhancing stability and altering reactivity in reductive amination compared to the -CH2Cl group .
- Methylthio vs. Chloro : The -SCH3 group in 1-(3-(methylthio)phenyl)propan-2-one contributes to lower polarity and higher lipophilicity compared to the -Cl substituent in 3-chloro-1-(thiophen-2-yl)propan-1-one .
- Aromatic Ring Systems : Thiophene-based derivatives (e.g., ) exhibit distinct electronic properties due to sulfur’s electron-rich nature, influencing their suitability for electrophilic substitution reactions .
Analytical Characterization
- Spectroscopic Data :
- NMR : and emphasize the use of $ ^1H $ and $ ^{13}C $ NMR for confirming substituent positions and ketone functionality.
- Mass Spectrometry : ESI-MS and EI-MS (e.g., ) are critical for verifying molecular ions and fragmentation patterns. For example, 1-(3-(trifluoromethyl)phenyl)propan-2-one derivatives show distinct [M+H]$^+$ peaks .
Biological Activity
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by its chloromethyl and methylthio functional groups attached to a phenyl ring, along with a propanone moiety. This structure classifies it as a derivative of phenylpropanone, which is known for its reactivity and potential applications in medicinal chemistry. Recent research has indicated significant biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C11H13ClOS
- Molecular Weight : 228.74 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or disruption of cellular processes. The methylthio group may enhance the compound's binding affinity or stability within biological systems.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its structural characteristics that facilitate interaction with microbial cell membranes or key metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For instance, the formation of reactive intermediates from the chloromethyl group can lead to DNA alkylation, which is a common pathway for many chemotherapeutic agents.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties.
- Anticancer Mechanism : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting induction of apoptosis.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition of growth | MIC = 32 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | IC50 = 15 µM |
Q & A
Q. What are the common synthetic routes for 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, chloromethylation of a precursor like 2-(methylthio)phenylpropan-2-one using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions is a viable route . Alternatively, condensation reactions involving thiol-containing intermediates and ketones may be employed. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature (40–80°C), and catalysts (e.g., Lewis acids like AlCl₃). Evidence from similar trifluoromethylated ketones suggests that continuous flow reactors improve purity and yield by enhancing mixing and heat transfer .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for initial purification. Recrystallization from ethanol or methanol can further enhance purity, especially if the compound forms stable crystalline phases. Distillation under reduced pressure (if thermally stable) may also be applicable, as demonstrated for structurally related chlorophenylpropanones . Monitoring purity via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) is critical.
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential:
- ¹H NMR : Signals for chloromethyl (–CH₂Cl) at δ 4.5–4.7 ppm (doublet) and methylthio (–SMe) at δ 2.1–2.3 ppm (singlet).
- ¹³C NMR : Carbonyl (C=O) at ~205–210 ppm, chloromethyl carbon at ~45 ppm.
Mass spectrometry (ESI-TOF) should confirm the molecular ion ([M+H]⁺ at m/z 256.04 for C₁₁H₁₂ClOS). Single-crystal X-ray diffraction (as in related propanone derivatives ) provides definitive structural validation.
Q. What reactivity trends are expected due to the chloromethyl and methylthio substituents?
- Methodological Answer : The chloromethyl group is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the methylthio group (–SMe) can undergo oxidation to sulfoxide/sulfone or participate in coordination chemistry. The ketone moiety may undergo reduction (e.g., NaBH₄ to secondary alcohol) or serve as a Michael acceptor. Comparative studies on 3-(methylthio)phenylpropanones suggest that the electron-donating –SMe group enhances electrophilic aromatic substitution at the ortho position .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound while minimizing by-products?
- Methodological Answer : Use a Box-Behnken design to test variables:
- Factors: Temperature (40–100°C), solvent (polar aprotic vs. protic), catalyst loading (0–10 mol%).
- Responses: Yield (HPLC), purity (GC-MS).
Statistical analysis (ANOVA) identifies interactions between factors. For example, high temperatures in polar solvents may accelerate hydrolysis of the chloromethyl group, requiring lower reaction times .
Q. How to resolve contradictions in reported reactivity data for similar methylthio- and chloromethyl-substituted ketones?
- Methodological Answer : Discrepancies often arise from differing solvent effects or competing reaction pathways. For instance, in protic solvents, the –SMe group may hydrogen-bond with the solvent, reducing its nucleophilicity. Systematic kinetic studies (UV-Vis monitoring, in situ IR) under controlled conditions can isolate variables. Contrasting oxidation outcomes (e.g., sulfoxide vs. overoxidation to sulfone) should be addressed using stoichiometric oxidants (e.g., mCPBA vs. H₂O₂) .
Q. What computational methods predict the compound’s regioselectivity in electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrostatic potential surfaces to identify electron-rich sites. For example, the methylthio group directs electrophiles to the para position relative to itself, while the chloromethyl group may sterically hinder adjacent positions. Fukui indices (dual descriptor) quantify nucleophilicity .
Q. What analytical challenges arise in detecting trace regioisomers or degradation products?
- Methodological Answer : LC-MS/MS with a Q-TOF analyzer (resolution >30,000) distinguishes regioisomers via exact mass and fragmentation patterns. For example, a regioisomer with chloromethyl at position 4 instead of 3 would show distinct MS² fragments. Accelerated degradation studies (40°C/75% RH) coupled with NMR kinetics identify hydrolytic pathways (e.g., Cl⁻ release via SN1 mechanisms) .
Q. How to investigate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in the ketone) to track metabolic transformations. Surface Plasmon Resonance (SPR) assays quantify binding affinity to target enzymes (e.g., cytochrome P450 isoforms). Molecular docking (AutoDock Vina) models interactions between the chloromethyl group and catalytic residues .
Q. What in vitro models assess metabolic pathways and toxicity?
- Methodological Answer :
Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. LC-HRMS identifies phase I metabolites (e.g., oxidation of –SMe to sulfoxide) and phase II conjugates (glucuronidation). Comparative studies with 4-MTA (a structurally related amphetamine derivative) suggest reductive amination and β-hydroxylation as key metabolic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
